3-Hydroxybutyryl-coa

描述

Discovery and Characterization of 3-Hydroxybutyryl-Coenzyme A

3-Hydroxybutyryl-coenzyme A (3-hydroxybutyryl-CoA) was first identified as a critical intermediate in microbial metabolism during studies of Clostridium species in the mid-20th century. Early research revealed its role in anaerobic butyrate fermentation pathways, where it serves as a precursor for butyryl-CoA synthesis. The stereospecific (S)-enantiomer of this compound was later confirmed as the biologically active form through enzymatic assays and nuclear magnetic resonance (NMR) spectroscopy.

Key structural insights emerged from X-ray crystallography studies of (S)-3-hydroxybutyryl-CoA dehydrogenases (HBDs) in Clostridium butyricum and Clostridium acetobutylicum. These enzymes catalyze the reversible oxidation of (S)-3-hydroxybutyryl-CoA to acetoacetyl-CoA, with NAD+/NADH as cofactors. The active site of HBDs features a conserved Rossmann fold domain for NAD+ binding and a substrate-binding pocket that enforces strict stereochemical specificity.

| Key Structural Features | Functional Implications |

|---|---|

| Rossmann fold domain (NAD+ binding) | Facilitates hydride transfer during redox reactions |

| Conserved catalytic triad (His-Ser-Asn) | Stabilizes substrate orientation and transition state |

| Hydrophobic substrate-binding channel | Ensures specificity for acyl-CoA derivatives |

Evolution of Analytical Methods for CoA Derivatives

Early quantification of this compound relied on enzymatic assays coupled with spectrophotometric detection of NADH/NADPH. These methods faced limitations in sensitivity and specificity, particularly in complex biological matrices. The advent of high-performance liquid chromatography (HPLC) in the 1980s enabled separation of CoA derivatives based on hydrophobicity, with ultraviolet (UV) detection at 254 nm.

Modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms now achieve attomolar sensitivity, allowing simultaneous quantification of this compound alongside other acyl-CoA species. Stable isotope-labeled internal standards (e.g., $$^{13}\text{C}$$-CoA) have improved accuracy by compensating for matrix effects and ionization variability.

Analytical Challenges and Solutions:

Nomenclature and Classification Systems

The International Union of Biochemistry and Molecular Biology (IUBMB) designates this compound as (S)-3-hydroxybutanoyl-CoA (EC 1.1.1.157). It belongs to the oxidoreductase substrate class, specifically acting on CH-OH groups with NAD+/NADP+ as acceptors.

Classification Hierarchy:

- Class: Oxidoreductases

- Subclass: Acting on CH-OH donor groups

- Sub-subclass: With NAD+/NADP+ as acceptor

- Systematic name: (S)-3-hydroxybutanoyl-CoA:NAD+ oxidoreductase

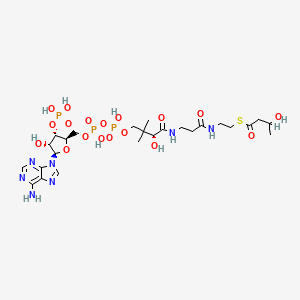

The compound’s IUPAC name, {[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-({[hydroxy({hydroxy[3-hydroxy-3-({2-[(2-{[(3R)-3-hydroxybutanoyl]sulfanyl}ethyl)carbamoyl]ethyl}carbamoyl)-2,2-dimethylpropoxy]phosphoryl}oxy)phosphoryl]oxy}methyl)oxolan-3-yl]oxy}phosphonic acid , reflects its structural complexity.

Historical Significance in Metabolic Research

This compound emerged as a linchpin in understanding two major metabolic processes:

- Anaerobic β-oxidation: In Clostridium species, it links acetyl-CoA condensation to butyrate production via the HBD/CRT/BCD enzyme complex.

- Ketone body metabolism: In humans, mitochondrial (S)-3-hydroxybutyryl-CoA dehydrogenase (SCHAD) deficiency causes disorders of fatty acid oxidation, highlighting its role in energy homeostasis.

The compound’s industrial relevance grew with the discovery of polyhydroxybutyrate (PHB) biosynthesis, where this compound monomers polymerize into biodegradable plastics. Recent metabolic engineering efforts in Clostridium ljungdahlii have optimized this compound production from syngas (CO/H$$2$$/CO$$2$$), achieving titers of 12.8 g/L.

Key Milestones:

属性

CAS 编号 |

2871-66-1 |

|---|---|

分子式 |

C25H42N7O18P3S |

分子量 |

853.6 g/mol |

IUPAC 名称 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxybutanethioate |

InChI |

InChI=1S/C25H42N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13?,14-,18-,19-,20+,24-/m1/s1 |

InChI 键 |

QHHKKMYHDBRONY-RMNRSTNRSA-N |

手性 SMILES |

CC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

规范 SMILES |

CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

同义词 |

3-hydroxybutyryl-CoA 3-hydroxybutyryl-coenzyme A 3-hydroxybutyryl-coenzyme A, (R)-isomer 3-hydroxybutyryl-coenzyme A, (S)-isomer beta-hydroxybutyryl-CoA beta-hydroxybutyryl-coenzyme A coenzyme A, 3-hydroxybutyryl- |

产品来源 |

United States |

准备方法

Thiolase-Catalyzed Acetoacetyl-CoA Formation

The synthesis begins with thiolases (e.g., atoB from E. coli), which condense two acetyl-CoA molecules into acetoacetyl-CoA. This reaction is reversible and thermodynamically favorable under physiological conditions:

Studies in Clostridium ljungdahlii demonstrated that heterologous atoB expression increased acetoacetyl-CoA pools by 2.3-fold, providing a robust substrate for downstream reduction.

(S)-3-Hydroxybutyryl-CoA Dehydrogenases (HBDs)

HBDs reduce acetoacetyl-CoA to (S)-3-HB-CoA using NADH or NADPH as cofactors. Two isoforms have been characterized:

-

Hbd1 : A well-studied dehydrogenase with a turnover number () of 12.4 s for acetoacetyl-CoA.

-

Hbd2 : A recently discovered native enzyme in C. ljungdahlii with superior activity ( = 18.9 s) and higher affinity ( = 0.45 mM) for acetoacetyl-CoA.

Overexpression of hbd2 in engineered C. ljungdahlii strains increased 3-HB-CoA titers to 8.7 mM on syngas (CO/H/CO), outperforming hbd1-based systems by 37%.

Table 1: Comparative Performance of HBD Isoforms in 3-HB-CoA Synthesis

| Enzyme | Source | (s) | (mM) | Yield (mM) |

|---|---|---|---|---|

| Hbd1 | C. acetobutylicum | 12.4 | 0.78 | 6.3 |

| Hbd2 | C. ljungdahlii | 18.9 | 0.45 | 8.7 |

Microbial Fermentation Strategies

Microbial hosts offer scalable platforms for 3-HB-CoA production, leveraging native or engineered pathways to convert carbon substrates into target molecules.

Acetogenic Bacteria

Clostridium ljungdahlii has emerged as a promising host due to its ability to utilize syngas and sugars. The integration of atoB, hbd2, and ctfAB (CoA transferase) into its genome enabled 3-HB-CoA synthesis at 0.48 g/L/h on fructose, with a carbon yield of 67%. Syngas-based fermentation achieved comparable productivity (0.42 g/L/h), demonstrating feedstock flexibility.

Escherichia coli Engineering

Recombinant E. coli strains expressing phaB (NADPH-dependent dehydrogenase) and phaJ (enoyl-CoA hydratase) from Cupriavidus necator produced (R)-3-HB-CoA at 5.2 mM in fed-batch cultures. However, NADPH dependency limited yields under anaerobic conditions, highlighting a key constraint in non-acetogenic systems.

Chemical-Enzymatic Hybrid Approaches

Chemical synthesis of 3-HB-CoA is challenging due to its labile thioester bond and stereochemical complexity. Hybrid methods combine chemical acyl-CoA activation with enzymatic resolution:

Acyl-CoA Ligase-Mediated Activation

3-Hydroxybutyrate is chemically synthesized and activated to 3-HB-CoA using acyl-CoA ligases (e.g., SucD from Clostridium kluyveri). This ATP-dependent reaction achieves 85% conversion efficiency but requires costly ATP regeneration systems:

Stereochemical Resolution

Racemic 3-HB-CoA mixtures are enzymatically resolved using stereospecific acyltransferases. PhaC from Pseudomonas putida selectively incorporates (R)-3-HB-CoA into polyhydroxyalkanoates (PHAs), leaving (S)-enantiomers in solution. This method achieves 98% enantiomeric excess but is limited by low throughput.

Analytical Validation of 3-HB-CoA

Accurate quantification is critical for process optimization. Common methods include:

化学反应分析

反应类型: 3-羟基丁酰辅酶A经历了几种类型的化学反应,包括:

常用试剂和条件:

氧化: 需要NAD+作为辅因子,并且需要存在3-羟基丁酰辅酶A脱氢酶.

还原: 涉及NADH或NADPH作为还原剂.

取代: 通常需要特定的酶或化学催化剂来促进反应.

主要产品:

科学研究应用

Polymer Synthesis

Biodegradable Plastics Production

3-Hydroxybutyryl-coenzyme A serves as a precursor for the biosynthesis of poly(3-hydroxybutyric acid), a biodegradable polymer. Research has demonstrated that when purified recombinant polyhydroxyalkanoate synthase is incubated with 3-hydroxybutyryl-coenzyme A, it leads to the formation of poly(3-hydroxybutyrate) (P(3HB)) through a series of enzymatic reactions. This process can be optimized by using acetyl-coenzyme A synthetase to establish a more efficient in vitro system for producing P(3HB) without depleting coenzyme A resources .

Table 1: Comparison of Polymer Synthesis Pathways Using 3-Hydroxybutyryl-Coenzyme A

| Pathway | Enzymes Involved | Yield | Notes |

|---|---|---|---|

| In Vitro P(3HB) Synthesis | PHA Synthase, Acetyl-CoA Synthetase | High | Independent of expensive coenzyme A consumption |

| Acetogenic Pathway | Thiolase, CoA Transferase | Moderate | Utilizes syngas for production |

| Native Pathway | Hbd1, Hbd2 | High | Effective in sugar and syngas environments |

Metabolic Disorders

Clinical Case Studies

The compound has been implicated in several metabolic disorders. For instance, a case study reported a 6-year-old boy diagnosed with HSD10 disease, characterized by elevated levels of 2-methyl-3-hydroxybutyric acid and severe ketoacidosis. Although the patient did not exhibit neurodegeneration, the abnormal metabolic profile highlighted the role of 3-hydroxybutyryl-coenzyme A in diagnosing metabolic conditions .

Table 2: Clinical Findings Related to 3-Hydroxybutyryl-Coenzyme A Deficiencies

| Patient Age | Symptoms | Diagnosis | Key Findings |

|---|---|---|---|

| 6 years | Ketoacidosis, Lethargy | HSD10 Disease | Elevated 2-methyl-3-hydroxybutyrate |

| 3 years | Diarrhea, Vomiting | Metabolic Acidosis | Increased levels of organic acids |

Biotechnological Applications

Acetogenic Production

Recent studies have explored the acetogenic pathways for producing 3-hydroxybutyrate from acetyl-coenzyme A using engineered strains of bacteria. These pathways involve the conversion of acetyl-coenzyme A into acetoacetyl-coenzyme A, which is then reduced to form 3-hydroxybutyryl-coenzyme A. This method shows promise for high-yield production of biodegradable plastics and other bioproducts .

Table 3: Biotechnological Approaches Utilizing 3-Hydroxybutyryl-Coenzyme A

| Approach | Organism Used | Yield Potential | Application Area |

|---|---|---|---|

| Engineered Acetogens | Clostridium ljungdahlii | High | Biodegradable plastics |

| Native Pathway Exploration | Various Bacterial Strains | Moderate to High | Biofuels and biopolymers |

作用机制

3-羟基丁酰辅酶A的作用机制涉及它在代谢途径中的中间体作用。它充当各种酶的底物,促进酰基的转移和能量的产生。分子靶标包括3-羟基丁酰辅酶A脱氢酶和巴豆酰辅酶A水合酶等酶,它们催化其转化为其他代谢产物 .

类似化合物:

乙酰乙酰辅酶A: 脂肪酸代谢中的另一个中间体,不同之处在于它存在一个酮基而不是一个羟基.

丁酰辅酶A: 3-羟基丁酰辅酶A的还原形式,参与相同的代谢途径.

巴豆酰辅酶A: β-氧化途径中3-羟基丁酰辅酶A的前体.

独特性: 3-羟基丁酰辅酶A因其在脂肪酸合成和降解中的特定作用而独一无二。它的羟基使其能够参与独特的酶促反应,这些反应对于维持代谢平衡至关重要 .

相似化合物的比较

Acetoacetyl-CoA

Structural and Functional Relationship :

- Precursor Role : Acetoacetyl-CoA is converted to 3-HB-CoA via NADH-dependent reduction catalyzed by 3-hydroxyacyl-CoA dehydrogenases (e.g., in Clostridium beijerinckii) .

- Kinetic Parameters :

| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) |

|---|---|---|---|

| Clostridium beijerinckii | Acetoacetyl-CoA | 14 | 540 |

| Clostridium beijerinckii | NADH | 8.6 | 540 |

This enzyme exhibits high specificity for the (S)-enantiomer of 3-HB-CoA, aligning with its role in butyrate synthesis .

Metabolic Divergence : While acetoacetyl-CoA is a ketone body precursor, 3-HB-CoA is further metabolized to butyrate or PHAs, depending on the organism .

2-Hydroxyisobutyryl-CoA

Isomerization Pathway :

- The enzyme 2-hydroxyisobutyryl-CoA mutase, found in Aquincola tertiaricarbonis, isomerizes 3-HB-CoA to 2-hydroxyisobutyryl-CoA, enabling the biotechnological production of 2-hydroxyisobutyrate (2-HIB), a precursor for polymethacrylate plastics .

- Biotechnological Significance: Recombinant Cupriavidus necator expressing this mutase demonstrates efficient carbon flux redirection from 3-HB-CoA to 2-HIB, bypassing PHA synthesis .

Butyryl-CoA

Downstream Metabolite :

- In Clostridium thermobutyricum, 3-HB-CoA is sequentially converted to crotonyl-CoA, butyryl-CoA, and finally butyrate via enzymes like butyrate kinase .

- Genomic Evidence: The genome of C. thermobutyricum encodes 3-HB-CoA dehydrogenase and enoyl-CoA hydratase, linking 3-HB-CoA directly to butyrate synthesis .

Contrast with 3-HB-CoA : Butyryl-CoA is a terminal product in anaerobic fermentation, whereas 3-HB-CoA serves as a branching point for energy storage (PHAs) or energy production (butyrate) .

D(-)-3-Hydroxybutyryl-CoA

Stereochemical and Functional Differences :

Polyhydroxyalkanoate Synthase Substrates

Substrate Specificity :

- Cyanobacterial PHA Synthases: The PhaC-PhaE complex from Synechocystis sp. PCC 6803 polymerizes 3-HB-CoA with a specific activity comparable to class I synthases (e.g., Ralstonia eutropha), despite lower overall PHA yields in cyanobacteria .

- Kinetic Behavior : The dimeric form of PhaC-PhaE exhibits cooperative kinetics (positive Hill coefficient), suggesting allosteric regulation during polymerization .

Key Research Findings and Implications

Biotechnological Applications: Cupriavidus necator engineered with 2-hydroxyisobutyryl-CoA mutase achieves carbon-efficient 2-HIB production, rivaling fossil-derived methods . Cell-free synthesis of PHA synthases enables rapid optimization of 3-HB-CoA polymerization, advancing sustainable material production .

Enzyme Engineering :

- The stereospecificity of 3-hydroxybutyryl-CoA dehydrogenases (e.g., (S)-enantiomer preference in Clostridium) informs metabolic engineering for chiral compound synthesis .

常见问题

Basic Research Questions

Q. What methodologies are recommended for detecting and quantifying 3-HB-CoA in cellular extracts?

- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) for high sensitivity and specificity. For enzymatic assays, couple 3-HB-CoA with NADH-dependent dehydrogenases (e.g., β-hydroxyacyl-CoA dehydrogenase) and monitor absorbance at 340 nm. Validate assays with internal standards to account for matrix effects .

- Experimental Design : Include controls for enzyme activity (e.g., heat-inactivated extracts) and calibrate with synthetic 3-HB-CoA. For LC-MS, employ isotopically labeled 3-HB-CoA (e.g., -labeled) as a reference .

Q. How is 3-HB-CoA biosynthesized in microbial systems, and what are the key enzymes involved?

- Methodological Answer : In Synechocystis sp. PCC 6803, 3-HB-CoA is polymerized by polyhydroxyalkanoate (PHA) synthase subunits PhaC and PhaE. Use heterologous expression systems (e.g., E. coli) to study enzyme kinetics. Monitor substrate specificity via radioactive -labeled 3-hydroxybutyrate incorporation assays .

- Key Enzymes : β-ketothiolase (catalyzes acetoacetyl-CoA formation) and NADPH-dependent acetoacetyl-CoA reductase (converts acetoacetyl-CoA to 3-HB-CoA) .

Q. What metabolic pathways utilize 3-HB-CoA as an intermediate?

- Methodological Answer : 3-HB-CoA is central to butyrate fermentation (e.g., Clostridium spp.) and polyhydroxyalkanoate (PHA) biosynthesis. Use -metabolic flux analysis to trace carbon flow in pathways. Knockout models (e.g., CRISPR-Cas9) can validate pathway dependencies .

Advanced Research Questions

Q. How can conflicting data on 3-HB-CoA enzyme kinetics be resolved?

- Methodological Answer : Discrepancies in and values often arise from assay conditions (e.g., pH, temperature, cofactor concentrations). Standardize protocols using recombinantly purified enzymes and perform Michaelis-Menten analysis under controlled buffer systems. Compare results with structural data (e.g., X-ray crystallography of enzyme-substrate complexes) .

- Case Study : In Synechocystis, PhaC-PhaE activity varies with Mg concentration; include ion chelators (e.g., EDTA) in controls to assess metal dependency .

Q. What strategies enhance 3-HB-CoA production in engineered microbial strains?

- Methodological Answer : Optimize carbon flux via modular metabolic engineering:

Overexpress acetyl-CoA carboxylase (acc) to boost precursor supply.

Knock out competing pathways (e.g., fatty acid β-oxidation using fadE mutants).

Use dynamic regulation (e.g., quorum sensing promoters) to balance growth and production phases .

- Analytical Validation : Quantify intracellular 3-HB-CoA via LC-MS and correlate with transcriptomic data (RNA-seq) of pathway genes .

Q. How does 3-HB-CoA interact with regulatory proteins in metabolic networks?

- Methodological Answer : Employ affinity purification-mass spectrometry (AP-MS) to identify binding partners (e.g., transcription factors). For functional studies, use isothermal titration calorimetry (ITC) to measure binding affinities and surface plasmon resonance (SPR) for real-time interaction kinetics .

- Example : In human mitochondria, 3-HB-CoA binds HSD17B10 (hydroxyacyl-CoA dehydrogenase), modulating ketone body metabolism. siRNA knockdowns can elucidate its regulatory role .

Data Interpretation and Reproducibility

Q. What are common pitfalls in interpreting 3-HB-CoA flux data, and how can they be mitigated?

- Methodological Answer : Artifacts arise from rapid metabolite turnover or extraction inefficiencies. Use rapid quenching (e.g., cold methanol) and validate recovery rates with spiked standards. For flux studies, apply constraint-based modeling (e.g., COBRApy) to reconcile experimental and theoretical yields .

Q. How can researchers ensure reproducibility in 3-HB-CoA-related studies?

- Methodological Answer :

- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data (e.g., LC-MS chromatograms) and code for analysis pipelines.

- Reagents : Use certified standards (e.g., DL-β-hydroxybutyryl-CoA lithium salt, CAS 103404-51-9) and validate purity via NMR or HPLC .

- Collaboration : Cross-validate findings with independent labs using shared protocols .

Tables for Key Experimental Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。